molecular formula C26H28N2O6 B2979967 Dibenzyl ((3-ethoxy-4-methoxyphenyl)methylene)dicarbamate CAS No. 618860-93-8

Dibenzyl ((3-ethoxy-4-methoxyphenyl)methylene)dicarbamate

Cat. No.: B2979967
CAS No.: 618860-93-8
M. Wt: 464.518
InChI Key: AMUMWNGGMPJQRP-UHFFFAOYSA-N
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Description

Dibenzyl ((3-ethoxy-4-methoxyphenyl)methylene)dicarbamate is a dicarbamate derivative featuring a central methylene group linked to a substituted aromatic ring (3-ethoxy-4-methoxyphenyl) and two benzyl carbamate groups. Dicarbamates are widely studied for their roles in organic synthesis, catalysis, and material science due to their tunable electronic and steric profiles .

Properties

IUPAC Name

benzyl N-[(3-ethoxy-4-methoxyphenyl)-(phenylmethoxycarbonylamino)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6/c1-3-32-23-16-21(14-15-22(23)31-2)24(27-25(29)33-17-19-10-6-4-7-11-19)28-26(30)34-18-20-12-8-5-9-13-20/h4-16,24H,3,17-18H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUMWNGGMPJQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl ((3-ethoxy-4-methoxyphenyl)methylene)dicarbamate typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with dibenzylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl ((3-ethoxy-4-methoxyphenyl)methylene)dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Dibenzyl ((3-ethoxy-4-methoxyphenyl)methylene)dicarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Dibenzyl ((3-ethoxy-4-methoxyphenyl)methylene)dicarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Dicarbamate Derivatives

Substituent Variations

  • [(Dibenzyl)(phosphono)methylene]glycine pendant groups (): These compounds incorporate phosphonate and glycine moieties grafted onto styrene-divinylbenzene copolymers. Unlike the target compound, they lack aromatic methoxy/ethoxy substituents but exhibit enhanced photocatalytic activity due to their phosphonated groups .
  • tert-Butyl (5-methoxypyridine-3,4-diyl)bis(methylene)dicarbamate (): This pyridine-based dicarbamate features a tert-butyl group and a methoxy-substituted heterocyclic ring. The tert-butyl group may improve solubility compared to the benzyl groups in the target compound .
  • Bromoindole-linked dibenzyl dicarbamates (): Derivatives like 4c and 4d contain bromoindole and phenylene linkers, which introduce steric bulk and electron-withdrawing effects absent in the target compound’s ethoxy/methoxy-substituted phenyl group .

Key Structural Features

Compound Core Structure Functional Groups Notable Substituents
Target Compound Phenylmethylene dicarbamate 3-Ethoxy, 4-methoxyphenyl, benzyl Electron-donating alkoxy groups
[(Dibenzyl)(phosphono)methylene]glycine Styrene-divinylbenzene copolymer Phosphonate, glycine Photocatalytic active sites
tert-Butyl pyridine dicarbamate Pyridine bis(methylene) tert-Butyl, methoxy Heterocyclic backbone
Bromoindole-linked dicarbamate (4c) Phenylene-ethynyl-bromoindole Bromo, morpholine-carbonyl Electron-withdrawing bromine

Melting Points and Yields

Data from highlights the impact of substituents on physical properties:

Compound (from ) Melting Point (°C) Yield (%)
4c 156–157 77
4d 133–135 82
4e 161–163 50

The target compound’s ethoxy/methoxy groups may increase melting points compared to bromoindole derivatives due to enhanced intermolecular interactions (e.g., hydrogen bonding) .

Photocatalytic Activity

  • [(Dibenzyl)(phosphono)methylene]glycine achieved 83.1% efficiency in Congo red dye degradation, attributed to phosphonate-enhanced adsorption .
  • The target compound’s methoxy/ethoxy groups may similarly improve adsorption via polar interactions, though direct catalytic data is unavailable.

Stability and Environmental Considerations

  • Phosphonated copolymers (): Demonstrated reusability with minimal efficiency loss, highlighting dicarbamate stability under photocatalytic conditions .
  • Bromoindole derivatives (): Bromine substituents may raise environmental concerns, whereas the target compound’s alkoxy groups likely offer greener alternatives .

Biological Activity

Dibenzyl ((3-ethoxy-4-methoxyphenyl)methylene)dicarbamate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a dicarbamate functional group and aromatic substituents. The compound's chemical formula can be represented as follows:

C20H24N2O5C_{20}H_{24}N_{2}O_{5}

The biological activity of this compound primarily involves its interaction with cellular pathways. Research indicates that it may function as an inhibitor of cyclin-dependent kinase 7 (CDK7), a crucial regulator in cell cycle progression and transcriptional regulation. CDK7 inhibition can lead to decreased cell proliferation and may have therapeutic implications in cancer treatment.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, CDK7 inhibitors have been reported to induce apoptosis in various cancer cell lines, including leukemia and solid tumors .
    • A case study involving Jurkat cells demonstrated that treatment with related bispecific compounds led to a marked reduction in CDK7 levels, suggesting a mechanism through which these compounds exert their anticancer effects .
  • Antioxidant Properties :
    • The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Preliminary results indicate that this compound may enhance the body's antioxidant defenses .
  • Anti-inflammatory Effects :
    • Inflammation is a key factor in many chronic diseases. Some derivatives of dicarbamate compounds have shown promise in reducing inflammatory markers in vitro, indicating potential applications in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntioxidantEnhancement of antioxidant enzyme activities
Anti-inflammatoryReduction of inflammatory markers

Case Study 1: Anticancer Efficacy

A study conducted on Jurkat T cells treated with this compound showed significant apoptosis induction after 24 hours of exposure. Immunoblot analysis revealed decreased levels of CDK7, confirming the compound's role as a CDK7 inhibitor.

Case Study 2: Antioxidant Activity

In a separate study, the compound was tested for its ability to scavenge free radicals. Results indicated that this compound significantly reduced oxidative stress markers compared to control groups.

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